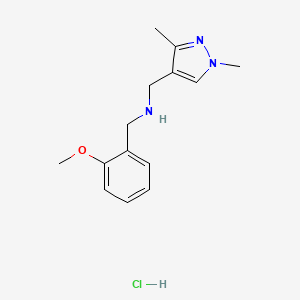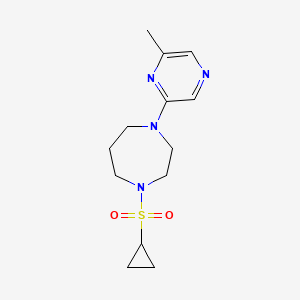![molecular formula C19H24FN5O B15115994 4-{5-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-ethyl-5-fluoropyrimidine](/img/structure/B15115994.png)
4-{5-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-ethyl-5-fluoropyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{5-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-ethyl-5-fluoropyrimidine is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-ethyl-5-fluoropyrimidine involves multiple steps, starting with the preparation of the cyclopropyl-1,2-oxazole moiety. This can be achieved through a metal-free synthetic route, which is eco-friendly and avoids the use of toxic catalysts
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques to ensure the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
4-{5-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-ethyl-5-fluoropyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated analogs.
Scientific Research Applications
4-{5-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-ethyl-5-fluoropyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{5-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-ethyl-5-fluoropyrimidine involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: These compounds share a similar heterocyclic structure and exhibit a wide range of biological activities.
Isoxazole Derivatives: Known for their therapeutic potential and diverse biological activities.
Oxazole Derivatives: These compounds are important in medicinal chemistry due to their broad spectrum of biological activities.
Uniqueness
4-{5-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-ethyl-5-fluoropyrimidine is unique due to its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for specific interactions with molecular targets, making it a valuable compound for drug discovery and development.
Properties
Molecular Formula |
C19H24FN5O |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
5-cyclopropyl-3-[[5-(6-ethyl-5-fluoropyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]methyl]-1,2-oxazole |
InChI |
InChI=1S/C19H24FN5O/c1-2-16-18(20)19(22-11-21-16)25-8-13-6-24(7-14(13)9-25)10-15-5-17(26-23-15)12-3-4-12/h5,11-14H,2-4,6-10H2,1H3 |
InChI Key |
SXDPMFQIHIXEJO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC=N1)N2CC3CN(CC3C2)CC4=NOC(=C4)C5CC5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-cyclopropyl-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B15115919.png)
![3-Bromo-4-({1-[(3-fluorophenyl)methyl]pyrrolidin-3-yl}oxy)pyridine](/img/structure/B15115920.png)
![4-(3-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)-N,N-dimethylaniline](/img/structure/B15115929.png)
![4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(3,3-difluorocyclobutanecarbonyl)piperidine](/img/structure/B15115937.png)
![1,5-dimethyl-3-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1H-pyrazole](/img/structure/B15115938.png)
![4-{5-[3-(Trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-2-carbonitrile](/img/structure/B15115947.png)
![3-(difluoromethyl)-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B15115962.png)
![7-Fluoro-4-[3-(morpholine-4-carbonyl)piperidin-1-yl]quinazoline](/img/structure/B15115968.png)


![4-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]pyridine-2-carboxamide](/img/structure/B15115985.png)
![3-cyclopropyl-N-[(5-fluoro-2-thienyl)methyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B15115989.png)
![N-[(5-methyl-1,2-oxazol-3-yl)methyl]aniline](/img/structure/B15116006.png)
